4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its fused ring structure, which includes both a thiophene and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,4-dimethylthiophene with a nitrile-containing reagent in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The carbonitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 4-amino-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile.
Oxidation: Formation of 4-chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carboxylic acid.
Reduction: Formation of 4-chloro-2,3-dimethylthieno[2,3-b]pyridine-5-amine.
Scientific Research Applications
4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its neurotropic activity, including anticonvulsant and anxiolytic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, its neurotropic effects are believed to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors. Molecular docking studies have shown that this compound can bind to the benzamidine site of the GABA receptor, leading to an inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Lacks the chloro and carbonitrile groups, resulting in different chemical properties.
2,3-Dimethylthieno[2,3-b]pyridine: Similar structure but without the chloro and carbonitrile groups.
4-Chloro-2-methylthieno[2,3-b]pyridine-5-carbonitrile: Lacks one methyl group compared to the target compound.
Uniqueness
4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and carbonitrile groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C10H7ClN2S |
---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
4-chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H7ClN2S/c1-5-6(2)14-10-8(5)9(11)7(3-12)4-13-10/h4H,1-2H3 |
InChI Key |
APSQWHAHUIGFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=C12)Cl)C#N)C |
Origin of Product |
United States |
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